molecular formula C18H10F3N3O B2944113 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile CAS No. 338751-76-1

6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile

Cat. No.: B2944113
CAS No.: 338751-76-1
M. Wt: 341.293
InChI Key: SOMRVESARDMHGT-UHFFFAOYSA-N
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Description

6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile is a complex organic compound featuring a pyridazine ring substituted with a phenyl group, a trifluoromethylphenoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.

    Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic aromatic substitution of a halogenated pyridazine with a trifluoromethylphenol, often using a base like potassium carbonate.

    Addition of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a halogenated pyridazine reacts with a cyanide source, such as copper(I) cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyridazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is explored for its use in agrochemicals, such as herbicides or insecticides, due to its potential biological activity and stability. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of agrochemical products.

Mechanism of Action

The mechanism by which 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions with the target site. The exact pathways and targets depend on the specific application, whether in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarboxamide: Similar structure but with a carboxamide group instead of a nitrile.

    6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile.

Uniqueness

The uniqueness of 6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile lies in its combination of a trifluoromethylphenoxy group and a nitrile group on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties for various uses.

Properties

IUPAC Name

6-phenyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O/c19-18(20,21)14-7-4-8-15(10-14)25-17-13(11-22)9-16(23-24-17)12-5-2-1-3-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMRVESARDMHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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